molecular formula C10H10ClN3O3S B3018744 Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate CAS No. 647825-43-2

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Cat. No.: B3018744
CAS No.: 647825-43-2
M. Wt: 287.72
InChI Key: XXGBIXDXIBXRIH-UHFFFAOYSA-N
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Description

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonate group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is unique due to its combined structural features of a pyrazole and pyridine ring, along with a sulfonate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not commonly found in similar compounds .

Properties

IUPAC Name

pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-9(10(11)14(2)13-7)18(15,16)17-8-4-3-5-12-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBIXDXIBXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)OC2=CN=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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